5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with fluorophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde and 4-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions typically involve the use of strong acids or bases and appropriate solvents.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-bromophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3S/c1-10-2-8-13(9-3-10)19-14(17-18-15(19)20)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUUGTKXLGVPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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